molecular formula C8H8O4 B12644230 3-Hydroxymethoxybenzoic acid CAS No. 108548-68-1

3-Hydroxymethoxybenzoic acid

Cat. No.: B12644230
CAS No.: 108548-68-1
M. Wt: 168.15 g/mol
InChI Key: CURRPCDEHZEVEU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxymethoxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation and methoxylation of benzoic acid derivatives. For instance, starting with 3-chlorobenzoic acid, a Pseudomonas species can be used to introduce the hydroxyl group, followed by methoxylation to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-Hydroxymethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxymethoxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-Hydroxymethoxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

Uniqueness: What sets this compound apart is the combination of hydroxyl and methoxy groups, which enhances its antioxidant capacity and broadens its range of applications in various fields.

Properties

CAS No.

108548-68-1

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

3-(hydroxymethoxy)benzoic acid

InChI

InChI=1S/C8H8O4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-4,9H,5H2,(H,10,11)

InChI Key

CURRPCDEHZEVEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCO)C(=O)O

Origin of Product

United States

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